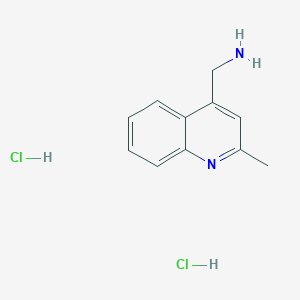![molecular formula C9H9ClN4O B1417269 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1152577-81-5](/img/structure/B1417269.png)
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
“6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound that can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular weight of “6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is 224.65 . The InChI code is 1S/C9H9ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h3-4,6H,1-2,5H2 .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Recent studies have focused on the synthesis and structural characterization of pyridazine derivatives like 6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. These compounds have shown considerable biological properties such as anti-tumor and anti-inflammatory activity. For instance, Hamdi Hamid Sallam et al. (2021) synthesized and characterized variants of these compounds using techniques like NMR, IR, and mass spectral studies, with the structures confirmed by single crystal X-ray diffraction. They also employed density functional theory (DFT) calculations for a deeper insight into the chemical properties of these compounds (Sallam et al., 2021).
Potential in Cytotoxicity and Antiviral Activity
Mamta et al. (2019) explored the synthesis of a series of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines, revealing their significant in vitro cytotoxic activities against certain cell lines, indicating potential as cytotoxic agents. These compounds were shown to induce apoptosis in specific cell lines, suggesting a promising lead for further research (Mamta et al., 2019). Additionally, A. H. Shamroukh and Mohamed. A. Ali (2008) reported that some newly synthesized triazolo[4,3‐b]pyridazine derivatives demonstrated promising antiviral activity against hepatitis-A virus, showcasing the compound's potential in antiviral applications (Shamroukh & Ali, 2008).
Applications in Agriculture
Hamdi Hamid Sallam et al. (2022) highlighted the use of pyridazine derivatives in the agriculture field, noting their varied applications as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulators. Their study on the synthesis, structure elucidation, and docking study of 6-Chloro-3-[(4-fluorophenoxy)methyl][1, 2, 4]triazolo[4,3-b]pyridazine against a fungus pathogen emphasizes the compound's utility in agricultural chemistry (Sallam et al., 2022).
Potential in Developing High-Energy Materials
Sitong Chen et al. (2021) utilized [1,2,4]triazolo[4,3-b]pyridazine in constructing new low-sensitivity high-energy materials. They synthesized compounds with significant detonation velocities and pressures, while maintaining low sensitivity and good thermostability, making them suitable for high-energy material applications (Chen et al., 2021).
Propriétés
IUPAC Name |
6-chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-3-4-8-11-12-9(14(8)13-7)6-2-1-5-15-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURZYRQDOKOZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



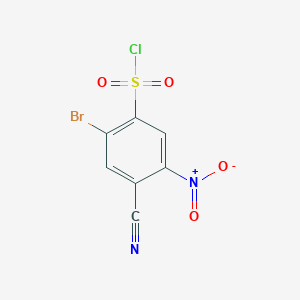

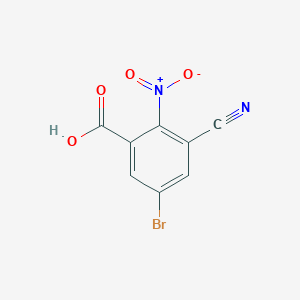
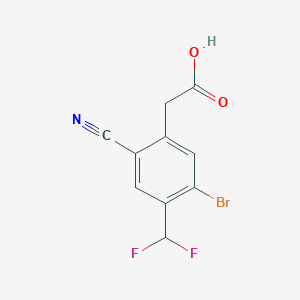
![N-[-6,6-dimethyl-2-hepten-4-yn-1-yl]-N-(methyl-d3)-1-naphthalenemethanamine,monohydrochloride](/img/structure/B1417195.png)
![N-Ethylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1417196.png)
![4-(3-Aminobicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1417197.png)
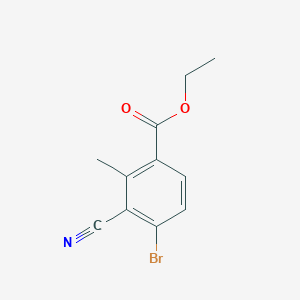
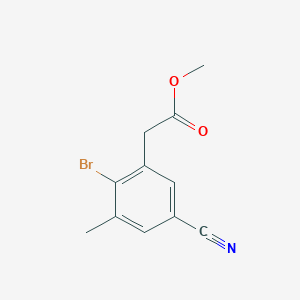

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)
